molecular formula C6H4Cl2N4 B6158145 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935345-57-5

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B6158145
CAS RN: 1935345-57-5
M. Wt: 203
InChI Key:
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Description

8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (hereafter referred to as 8-C3CMT) is a heterocyclic compound with a unique structure. It has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 8-C3CMT has been demonstrated to possess a variety of biochemical and physiological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 8-C3CMT has been used in laboratory experiments as a model compound to study various biological processes.

Scientific Research Applications

8-C3CMT has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, 8-C3CMT has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial effects. 8-C3CMT has also been used as a model compound to study various biological processes, such as signal transduction pathways and enzyme-catalyzed reactions.

Mechanism of Action

The exact mechanism of action of 8-C3CMT is not yet fully understood. However, it is believed that 8-C3CMT can interact with various biological targets, such as enzymes, receptors, and transcription factors. It is thought that 8-C3CMT may act as an agonist or antagonist of these targets, leading to the observed effects.
Biochemical and Physiological Effects
8-C3CMT has been demonstrated to possess a variety of biochemical and physiological activities. In particular, 8-C3CMT has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 8-C3CMT has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the formation of biofilms.

Advantages and Limitations for Lab Experiments

The use of 8-C3CMT in laboratory experiments offers a number of advantages. First, 8-C3CMT is a relatively inexpensive and readily available compound. Second, 8-C3CMT can be synthesized easily using well-established methods. Third, 8-C3CMT is a stable compound, making it suitable for long-term storage and use.
However, there are also some limitations to using 8-C3CMT in laboratory experiments. For example, the exact mechanism of action of 8-C3CMT is not yet fully understood, making it difficult to predict its effects in certain situations. In addition, 8-C3CMT may interact with other compounds, leading to unexpected results.

Future Directions

There are a number of potential future directions for the study of 8-C3CMT. For example, further research could be conducted to gain a better understanding of the mechanism of action of 8-C3CMT. In addition, further studies could be conducted to explore the potential therapeutic applications of 8-C3CMT, such as its use as an anti-inflammatory or anti-tumor agent. Finally, further studies could be conducted to explore the potential of 8-C3CMT as a model compound for studying various biological processes.

Synthesis Methods

The synthesis of 8-C3CMT has been well studied and documented in the literature. Generally, the synthesis of 8-C3CMT involves the reaction of 4-chloromethyl-3-methyl-1,2,4-triazole and 8-chloro-3-methyl-1,2,4-triazole in the presence of an acid catalyst. The reaction is typically conducted at temperatures between 80-120°C and yields 8-C3CMT as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of 8-chloro-3-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine with formaldehyde and hydrochloric acid to form the desired compound.", "Starting Materials": [ "8-chloro-3-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "To a solution of 8-chloro-3-hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine in ethanol, add formaldehyde and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with ethanol and dry under vacuum to obtain the desired compound." ] }

CAS RN

1935345-57-5

Molecular Formula

C6H4Cl2N4

Molecular Weight

203

Purity

95

Origin of Product

United States

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